3-Cyano-5-(3-methoxyphenyl)phenol
CAS No.: 1261998-48-4
Cat. No.: VC11745335
Molecular Formula: C14H11NO2
Molecular Weight: 225.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261998-48-4 |
|---|---|
| Molecular Formula | C14H11NO2 |
| Molecular Weight | 225.24 g/mol |
| IUPAC Name | 3-hydroxy-5-(3-methoxyphenyl)benzonitrile |
| Standard InChI | InChI=1S/C14H11NO2/c1-17-14-4-2-3-11(8-14)12-5-10(9-15)6-13(16)7-12/h2-8,16H,1H3 |
| Standard InChI Key | FLSGSVDMZGTJDJ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O |
| Canonical SMILES | COC1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 3-hydroxy-5-(3-methoxyphenyl)benzonitrile, reflects its bifunctional design:
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A phenol group at position 3 provides acidity (), enabling hydrogen bonding and nucleophilic reactivity.
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A 3-methoxyphenyl substituent at position 5 introduces steric bulk and electron-donating effects via the methoxy group ().
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A cyano group () at position 3 contributes strong electron-withdrawing character, polarizing the aromatic ring and influencing intermolecular interactions .
The canonical SMILES representation \text{COC1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O} encodes this topology, while the InChIKey provides a unique identifier for computational studies.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 225.24 g/mol |
| Hydrogen Bond Donors | 1 (phenolic -OH) |
| Hydrogen Bond Acceptors | 3 (cyano, methoxy, phenolic O) |
| Topological Polar Surface Area | 61.7 Ų |
| LogP (Predicted) | 2.34 |
Synthetic Methodologies
Established Routes
Current synthetic protocols for 3-cyano-5-(3-methoxyphenyl)phenol remain underdeveloped, with most approaches inferred from analogous systems. A plausible multi-step strategy involves:
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Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling between 3-methoxyphenylboronic acid and a brominated phenolic precursor to install the 5-aryl group.
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Cyanation: Introduction of the cyano group via Rosenmund-von Braun reaction using CuCN or catalytic Pd/LiCl systems .
A representative reaction sequence might proceed as:
Challenges in Optimization
Key hurdles include:
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Regioselectivity Control: Ensuring precise substitution at the 3- and 5-positions without forming regioisomers.
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Functional Group Compatibility: Protecting the phenolic -OH during cyanation to prevent side reactions.
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Yield Limitations: Current analog syntheses report yields ≤60%, necessitating improved catalytic systems.
Reactivity and Stability Profiles
Acid-Base Behavior
The phenolic proton () undergoes deprotonation in basic media, forming a phenoxide ion that enhances nucleophilic aromatic substitution (SNAr) reactivity. This property is critical for derivatization strategies targeting drug discovery .
Thermal and Oxidative Stability
Preliminary data from related cyano-phenols suggest:
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Thermal Decomposition: Onset at ~220°C via cyano group hydrolysis to carboxylic acids.
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Photooxidation: Susceptibility to UV-induced radical formation, necessitating dark storage .
| Compound | Target IC50 (nM) | LogD |
|---|---|---|
| 3-Cyano-5-(3-methoxyphenyl)phenol | N/A | 2.34 |
| Finerenone Impurity F | 8.2 (CSNK2A) | 3.01 |
| SGC-CK2–1 | 4.7 (CSNK2A) | 1.98 |
Materials Science Applications
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Liquid Crystals: Methoxy-cyano aromatics exhibit mesomorphic behavior in nematic phases.
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Coordination Polymers: Phenolic oxygens can chelate metal ions for MOF construction.
Research Gaps and Future Directions
Priority Investigations
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Metabolic Fate: GST-mediated conjugation predicted via in silico models requires validation in hepatocyte assays .
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Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.
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Structure-Activity Relationships: Systematic modification of methoxy/cyano groups to optimize bioactivity.
Technical Advancements Needed
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Analytical Standards: High-purity reference materials for pharmacokinetic studies.
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Computational Modeling: QSAR studies to predict absorption/distribution properties.
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